4-(1H-Imidazol-2-yl)benzonitril

Übersicht

Beschreibung

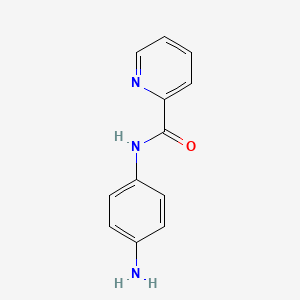

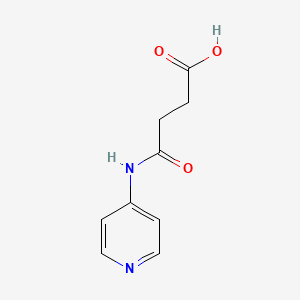

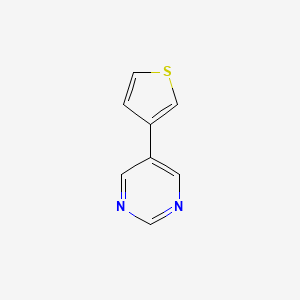

4-(1H-imidazol-2-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(1H-imidazol-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-imidazol-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologische Anwendungen

Der Benzimidazol-Kern ist ein wichtiger Pharmakophor in der Arzneimittelforschung und ein gutes Bioisoster von natürlich vorkommenden Nukleotiden . Verbindungen, die den Benzimidazol-Kern enthalten, weisen eine Vielzahl interessanter pharmakologischer Aktivitäten auf, darunter antivirale, antitumorale, antihypertensive, Protonenpumpen-inhibitorische, anthelminthische, antimikrobielle und entzündungshemmende Aktivität .

Antivirale Eigenschaften

Die antiviralen Eigenschaften verschiedener 2-Phenylbenzimidazol-Derivate wurden in einer Vielzahl von Studien mit verschiedenen Virusstämmen, z. B. dem humanen Immundefizienzvirus (HIV), dem Hepatitis-C-Virus (HCV), dem humanen Cytomegalievirus (HCMV) und dem Herpes-simplex-Virus-1 (HSV-1), berichtet .

Synthesewege

Es wurden verschiedene Synthesewege zu 4-(1H-Benzo[d]imidazol-2-yl)anilin untersucht. Diese Synthesemethoden wurden nach dem verwendeten Ausgangsmaterial klassifiziert: Reaktion von o-Phenylendiaminen mit Carbonsäuren .

Mikrowellengestützte Synthese

Die mikrowellengestützte Synthese von 4-(1H-Benzo[d]imidazol-2-yl)anilin wurde durch Erhitzen einer Mischung aus p-Aminobenzoesäure und Polyphosphorsäure erreicht .

Thiosemicarbazon-Derivate

Der Thiosemicarbazon-Rest ist eine weitere privilegierte Struktur, die in mehreren Molekülen mit einem breiten Spektrum an biologischen Aktivitäten vorkommt, die mehrere wichtige Klassen in der Arzneimittelforschung repräsentieren . Thiosemicarbazone wurden als biologisch aktive Verbindungen postuliert und zeigen verschiedene Arten biologischer Aktivität, wie z. B. Antikrebs-, Anti-HIV-, Antikonvulsivum-, Antimalaria-, Entzündungshemmer-, Enzyminhibition-, Antivirale-, Antioxidative-, Antimykotika- und Antibakterielle Wirkung .

Potenzieller Ligand für Proteinkomplexe

Das Titelmolekül wurde als potenzielles Analogon von Liganden von Proteinkomplexen getestet .

Wirkmechanismus

- The primary targets of 4-(1H-imidazol-2-yl)benzonitrile are not explicitly mentioned in the literature I found. However, benzimidazole derivatives, in general, are known to interact with proteins and enzymes due to their structural similarity to naturally occurring nucleotides. These compounds serve as bioisosteres and have been widely utilized as drug scaffolds in medicinal chemistry .

- Benzimidazole derivatives, in general, exhibit diverse pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibition, anthelmintic, antimicrobial, and anti-inflammatory effects .

- Impact on Bioavailability : The compound’s ADME (absorption, distribution, metabolism, and excretion) properties significantly influence its bioavailability. However, specific data for 4-(1H-imidazol-2-yl)benzonitrile are not readily accessible .

Target of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-(1H-imidazol-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The imidazole ring in its structure is known to mimic naturally occurring nucleotides, making it a valuable scaffold in medicinal chemistry . This compound can interact with enzymes such as cytochrome P450, influencing their activity and potentially inhibiting or activating specific biochemical pathways . Additionally, 4-(1H-imidazol-2-yl)benzonitrile can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 4-(1H-imidazol-2-yl)benzonitrile on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, it has been observed to modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Moreover, 4-(1H-imidazol-2-yl)benzonitrile can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, 4-(1H-imidazol-2-yl)benzonitrile exerts its effects through several mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 4-(1H-imidazol-2-yl)benzonitrile can activate or inhibit signaling pathways by interacting with receptors on the cell surface or within the cell . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-imidazol-2-yl)benzonitrile can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-(1H-imidazol-2-yl)benzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 4-(1H-imidazol-2-yl)benzonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

4-(1H-imidazol-2-yl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can influence the activity of key metabolic enzymes, leading to changes in metabolic flux and the levels of specific metabolites . For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of important biomolecules, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-(1H-imidazol-2-yl)benzonitrile within cells and tissues are crucial for its biochemical effects . This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Its localization and accumulation in specific tissues or cellular compartments can influence its activity and function . For example, 4-(1H-imidazol-2-yl)benzonitrile may accumulate in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .

Subcellular Localization

The subcellular localization of 4-(1H-imidazol-2-yl)benzonitrile is an important factor in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the cytoplasm or nucleus can affect various cellular processes, including signal transduction and gene expression .

Eigenschaften

IUPAC Name |

4-(1H-imidazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJCKCQDMBPKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356272 | |

| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98298-49-8 | |

| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)